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Compound of Interest

Compound Name: 6-Aminoisoquinolin-5-ol

Cat. No.: B061904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of 5-aminoisoquinoline (5-AIQ),

a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), against its structural analogues,

including the parent compound isoquinoline, other aminoisoquinoline isomers, and the related

heterocyclic compound, quinoline. The assessment is based on a comprehensive review of

available experimental data from key genotoxicity assays.

Executive Summary
A battery of in vitro and in vivo genotoxicity studies, conducted in accordance with OECD

guidelines, demonstrates that 5-aminoisoquinoline does not exhibit genotoxic activity. This

contrasts with the known mutagenic and carcinogenic properties of some related quinoline

compounds. While comprehensive quantitative data for all isomers of aminoisoquinoline is not

publicly available, the existing evidence supports a favorable genotoxicity profile for 5-AIQ,

underscoring its therapeutic potential.

Introduction to 5-Aminoisoquinoline and
Genotoxicity
5-Aminoisoquinoline (5-AIQ) is a significant pharmacological agent due to its robust inhibition

of PARP-1, an enzyme critically involved in DNA repair and cell death.[1] Its therapeutic

applications are being explored in conditions such as ischemia-reperfusion injury and as an
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enhancer for the cytotoxic activity of DNA-damaging cancer therapies.[1] However, the

structural similarity of isoquinolines to quinolines, a class of compounds often associated with

mutagenicity and carcinogenicity, necessitates a thorough evaluation of 5-AIQ's genotoxic

potential.[1] Genotoxicity assessment is a critical component of drug development, identifying

compounds that can damage genetic material and potentially lead to cancer or heritable

defects.

Comparative Genotoxicity Data
The genotoxic profiles of 5-AIQ and comparator compounds were evaluated using a standard

battery of tests: the bacterial reverse mutation assay (Ames test), the in vitro chromosomal

aberration test, and the in vivo bone marrow micronucleus test.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
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Compound
Strains
Tested

Metabolic
Activation
(S9)

Concentrati
on Range

Result

Quantitative
Data
(Revertants/
plate or
other unit)

5-

Aminoisoquin

oline

S.

typhimurium

TA98, TA100,

TA1535,

TA1537 & E.

coli WP2uvrA

With and

Without

Up to 5000 µ

g/plate
Negative

No significant

increase in

revertant

colonies

observed at

any

concentration

.[1]

Quinoline

S.

typhimurium

TA100

With Not specified Positive
30,758

revertants/mg

Isoquinoline

S.

typhimurium

TA98, TA100

With and

Without
Not specified Negative

No significant

mutagenic

activity

observed.

1-

Aminoisoquin

oline

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

8-

Aminoisoquin

oline

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Table 2: In Vitro Chromosomal Aberration Test Results
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Compound Cell Line
Metabolic
Activation
(S9)

Concentrati
on Range

Result

Quantitative
Data (%
Aberrant
Cells)

5-

Aminoisoquin

oline

Human

Peripheral

Blood

Lymphocytes

With and

Without

Up to 5000

µg/mL
Negative

No

statistically

significant

increase in

the

percentage of

cells with

chromosomal

aberrations.

[1]

Quinoline
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Isoquinoline
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

1-

Aminoisoquin

oline

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

8-

Aminoisoquin

oline

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Table 3: In Vivo Micronucleus Test Results
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Compound Species
Route of
Administrat
ion

Dose Range Result

Quantitative
Data
(Frequency
of
Micronucle
ated
Polychroma
tic
Erythrocyte
s)

5-

Aminoisoquin

oline

Mouse Oral
Up to 2000

mg/kg
Negative

No significant

increase in

the frequency

of

micronucleat

ed

polychromatic

erythrocytes

in bone

marrow.[1]

Quinoline Mouse
Intraperitonea

l

25, 50, 100

mg/kg
Positive

Significant

dose-related

increase in

micronucleat

ed

polychromatic

erythrocytes.

Isoquinoline
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

1-

Aminoisoquin

oline

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available
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8-

Aminoisoquin

oline

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays cited in this guide,

based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds.[2]

Test Principle: Specially constructed strains of Salmonella typhimurium and Escherichia coli,

which are auxotrophic for histidine or tryptophan respectively, are used. The assay measures

the ability of a test substance to induce reverse mutations, restoring the bacteria's ability to

synthesize the essential amino acid and grow on a minimal medium.[2]

Strains: A standard set of strains, including TA98, TA100, TA1535, TA1537, and WP2uvrA, is

used to detect different types of mutations (frameshift and base-pair substitutions).[2]

Metabolic Activation: The assay is performed both with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[3]

Procedure: The test compound, at various concentrations, is incubated with the bacterial

strains in the presence or absence of the S9 mix. The mixture is then plated on a minimal

agar medium.[3]

Data Analysis: After incubation for 48-72 hours, the number of revertant colonies on each

plate is counted. A substance is considered mutagenic if it causes a dose-dependent

increase in the number of revertant colonies compared to the negative control.[3]
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In Vitro Mammalian Chromosomal Aberration Test -
OECD 473
This test identifies substances that cause structural chromosomal aberrations in cultured

mammalian cells.[4]

Test Principle: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or

human peripheral blood lymphocytes, are exposed to the test substance.[4] The cells are

then arrested in metaphase, and the chromosomes are examined for structural damage.

Procedure: Cell cultures are treated with at least three concentrations of the test substance,

both with and without metabolic activation (S9). The exposure duration is typically for a short

period (3-6 hours) followed by a recovery period, or for a continuous period of about 1.5

normal cell cycles.

Metaphase Analysis: Following treatment, the cells are treated with a metaphase-arresting

agent (e.g., colcemid), harvested, and stained. At least 200 metaphases per concentration

are analyzed microscopically for chromosomal aberrations, such as breaks, gaps, and

exchanges.[5]

Data Analysis: A test substance is considered clastogenic if it produces a concentration-

dependent increase in the percentage of cells with structural chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test -
OECD 474
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of live

animals.[1]

Test Principle: The test substance is administered to an animal (typically a rodent). During

the division of erythroblasts in the bone marrow, any chromosome fragments or whole

chromosomes that lag during anaphase can form micronuclei in the daughter cells. As

erythroblasts mature into polychromatic erythrocytes (PCEs), the main nucleus is expelled,

but any micronuclei remain.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8133782/
https://pubmed.ncbi.nlm.nih.gov/8133782/
https://www.scielo.br/j/qn/a/4NrGQnzxW344NTkh98tK4BQ/?format=pdf&lang=en
https://www.researchgate.net/figure/Results-of-Ames-test-on-Salmonella-typhimurium-TA98-and-TA100-strain-S9-expressed-as_tbl4_352756180
https://www.researchgate.net/figure/Results-of-Ames-test-on-Salmonella-typhimurium-TA98-and-TA100-strain-S9-expressed-as_tbl4_352756180
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure: Animals are treated with the test substance, usually via oral gavage or

intraperitoneal injection, at three dose levels.[1] Bone marrow or peripheral blood is collected

at appropriate time points after treatment (e.g., 24 and 48 hours).

Analysis: The cells are stained, and the frequency of micronucleated polychromatic

erythrocytes (MN-PCEs) is determined by analyzing at least 4000 PCEs per animal.[1] The

ratio of polychromatic to normochromatic erythrocytes is also calculated as a measure of

cytotoxicity.

Data Analysis: A positive result is indicated by a statistically significant, dose-dependent

increase in the frequency of MN-PCEs in treated animals compared to controls.[1]
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Caption: A typical workflow for assessing the genotoxicity of a chemical compound.
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Caption: A simplified pathway of genotoxicity via DNA adduct formation.
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Based on a comprehensive battery of standard genotoxicity tests, 5-aminoisoquinoline is

considered to be non-genotoxic. It did not induce gene mutations in the Ames test, nor did it

cause chromosomal damage in either in vitro or in vivo assays. This is a significant finding,

particularly when compared to its structural relative, quinoline, which is known to be mutagenic.

The absence of genotoxicity for 5-AIQ, coupled with its potent PARP-1 inhibitory activity,

strengthens its profile as a promising therapeutic candidate. Further research into the

genotoxic potential of other aminoisoquinoline isomers would be beneficial to fully characterize

this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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